molecular formula C14H19ClN4O3 B2864906 Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate CAS No. 2378502-63-5

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate

Cat. No. B2864906
CAS RN: 2378502-63-5
M. Wt: 326.78
InChI Key: DRDUPDHNAJYYLW-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2378502-63-5 . It has a molecular weight of 326.78 . The compound is in powder form and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-6-11(15)17-16-10/h5-6,9H,7-8H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at a temperature of 4°C . More specific physical and chemical properties, such as melting point or solubility, were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds provide insight into the potential applications of "Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate" in scientific research. For instance, the study by Iminov et al. (2015) discusses the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This synthesis process might be analogous to or inspire methodologies for synthesizing and studying the properties of the compound (Iminov et al., 2015).

Application in Organic Synthesis

Compounds with similar structures have been used in organic synthesis, suggesting potential applications for "Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate". A study by Yadav and Sriramurthy (2005) on silylmethyl-substituted aziridine and azetidine showcases their use as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. The controlled regioselectivity and relative stereochemistry in the products derived from substituted aziridine might offer valuable insights into the reactivity and potential applications of the compound in synthesizing complex organic molecules (Yadav & Sriramurthy, 2005).

Potential in Material Science

The structural motifs present in compounds similar to "Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate" might have implications in material science. For example, the study by Zong and Thummel (2005) on a new family of Ru complexes for water oxidation demonstrates the significance of well-organized molecular structures for catalytic activities. The research on dinuclear complexes and their electronic absorption and redox properties could shed light on the potential of the compound in catalysis and material science applications (Zong & Thummel, 2005).

Safety and Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-6-11(15)17-16-10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDUPDHNAJYYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate

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